molecular formula C15H20O4 B140721 (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid CAS No. 139658-04-1

(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Cat. No.: B140721
CAS No.: 139658-04-1
M. Wt: 264.32 g/mol
InChI Key: MNBMVDGIDVXTOF-OAHLLOKOSA-N
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Description

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is a chiral compound known for its antioxidant properties It belongs to the class of chromane derivatives, which are known for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of a chiral auxiliary or chiral catalyst in the reaction to induce asymmetry. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

    Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: It is used in the formulation of various products, including cosmetics and dietary supplements, due to its antioxidant properties.

Mechanism of Action

The mechanism of action of ®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.

Comparison with Similar Compounds

Similar Compounds

    Tocopherol (Vitamin E): Both compounds have antioxidant properties, but tocopherol is more widely studied and used in clinical applications.

    Quercetin: Another antioxidant compound, quercetin, is a flavonoid with similar biological activities but different structural features.

Uniqueness

®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its methoxy and tetramethyl groups also contribute to its distinct chemical properties and reactivity compared to other antioxidants.

Properties

IUPAC Name

(2R)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMVDGIDVXTOF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350939
Record name (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139658-04-1
Record name (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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